2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid
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Overview
Description
2-Benzyl-2-aza-spiro[44]nonane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with cyclohexanone to form an intermediate, which is then subjected to cyclization and subsequent carboxylation to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the spirocyclic ring, leading to the formation of linear or branched products
Scientific Research Applications
2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or disrupting cellular processes .
Comparison with Similar Compounds
2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid can be compared with other spirocyclic compounds such as:
2-Aza-spiro[4.4]nonane-4-carboxylic acid: Lacks the benzyl group, leading to different chemical properties and reactivity.
2-Benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid: Has an additional carbon in the spirocyclic ring, affecting its steric and electronic properties.
2-Benzyl-2-aza-spiro[5.4]nonane-4-carboxylic acid: Features a larger spirocyclic ring, which can influence its biological activity and chemical behavior
Properties
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(19)14-11-17(10-13-6-2-1-3-7-13)12-16(14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMRJOTVUFHYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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